Cas no 71186-63-5 (2-(Allyloxy)-3-methoxyphenol)

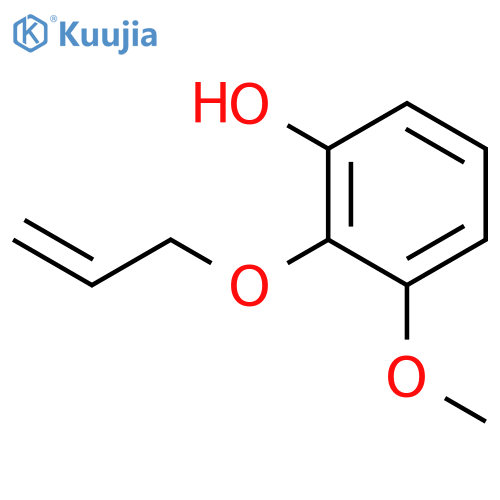

2-(Allyloxy)-3-methoxyphenol structure

商品名:2-(Allyloxy)-3-methoxyphenol

CAS番号:71186-63-5

MF:C10H12O3

メガワット:180.20048

CID:1748201

2-(Allyloxy)-3-methoxyphenol 化学的及び物理的性質

名前と識別子

-

- Phenol, 3-methoxy-2-(2-propenyloxy)-

- 2-(Allyloxy)-3-methoxyphenol

-

計算された属性

- せいみつぶんしりょう: 180.07866

じっけんとくせい

- PSA: 38.69

2-(Allyloxy)-3-methoxyphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A262300-2.5g |

2-(Allyloxy)-3-methoxyphenol |

71186-63-5 | 2.5g |

$ 597.00 | 2023-04-19 | ||

| TRC | A262300-10g |

2-(Allyloxy)-3-methoxyphenol |

71186-63-5 | 10g |

$ 2067.00 | 2023-04-19 | ||

| TRC | A262300-1g |

2-(Allyloxy)-3-methoxyphenol |

71186-63-5 | 1g |

$ 253.00 | 2023-04-19 | ||

| TRC | A262300-5g |

2-(Allyloxy)-3-methoxyphenol |

71186-63-5 | 5g |

$ 1166.00 | 2023-04-19 |

2-(Allyloxy)-3-methoxyphenol 関連文献

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

71186-63-5 (2-(Allyloxy)-3-methoxyphenol) 関連製品

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量